2-Chloro-4-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to the pyridine ring. This compound is known for its high chemical stability and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms using trichloromethylpyridine as a starting material.
Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include trifluoromethyl copper and other halogenating agents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring, leading to different derivatives.
Common Reagents and Conditions
Trifluoromethyl Copper: Used in substitution reactions to introduce the trifluoromethyl group.
Palladium Catalysts: Employed in oxidative coupling reactions.
Major Products
The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-4-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares similar structural features but lacks the nitro group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but differs in the position of the substituents.
Uniqueness
2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of its chlorine, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
Molecular Formula |
C6H2ClF3N2O2 |
---|---|
Molecular Weight |
226.54 g/mol |
IUPAC Name |
2-chloro-4-nitro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-1-4(12(13)14)3(2-11-5)6(8,9)10/h1-2H |
InChI Key |
IDCQETOXMHHHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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